Maropitant-d3 -

Maropitant-d3

Catalog Number: EVT-15280728
CAS Number:
Molecular Formula: C32H40N2O
Molecular Weight: 471.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Maropitant-d3 is a deuterated form of Maropitant, a neurokinin-1 receptor antagonist primarily used in veterinary medicine to prevent vomiting and nausea in animals. This compound is particularly valuable in pharmacokinetic studies due to the incorporation of stable isotopes, allowing researchers to trace its metabolic pathways and interactions within biological systems. The molecular formula for Maropitant-d3 is C32D3H37N2OC_{32}D_3H_{37}N_2O, with a molecular weight of approximately 471.691 g/mol .

Source

Maropitant was originally developed as a treatment for emesis in dogs and cats. The deuterated version, Maropitant-d3, is synthesized for research purposes, particularly in studies involving drug metabolism and pharmacokinetics. It serves as a valuable tool in understanding the behavior of the parent compound within biological systems.

Classification

Maropitant-d3 falls under the classification of neurokinin-1 receptor antagonists. These compounds work by blocking the action of substance P, a neuropeptide associated with the vomiting reflex. As such, Maropitant-d3 is utilized in both veterinary medicine and research settings to explore its effects on various physiological processes .

Synthesis Analysis

Methods

The synthesis of Maropitant-d3 involves the incorporation of deuterium atoms into the Maropitant molecule. This process typically utilizes labeled precursors and standard organic synthesis techniques to introduce isotopes at specific positions within the molecule. The synthesis is generally conducted through established organic chemistry methods, although specific synthetic routes are often proprietary and not widely published .

Technical Details

The original synthesis of Maropitant involves several steps starting from 3-quinuclidinone hydrochloride, which serves as a key intermediate. The synthesis can include various strategies such as direct alkylation and Stevens rearrangement to enhance yield and minimize byproducts. Alternative synthetic routes may also be explored to optimize the production process .

Molecular Structure Analysis

Structure

The molecular structure of Maropitant-d3 features a complex arrangement with multiple functional groups, including a benzhydryl group and a quinuclidinone moiety. The presence of deuterium alters the physical properties slightly compared to its non-deuterated counterpart but does not significantly change its biological activity .

Data

  • Molecular Formula: C32D3H37N2OC_{32}D_3H_{37}N_2O
  • Molecular Weight: 471.691 g/mol
  • Structural Characteristics: Contains stereocenters at carbon atoms C-2 and C-3, contributing to its pharmacological profile .
Chemical Reactions Analysis

Reactions

Maropitant-d3 can undergo various chemical reactions similar to those of its non-labeled counterpart. Key types include:

  • Oxidation: Addition of oxygen or removal of hydrogen.
  • Reduction: Addition of hydrogen or removal of oxygen.
  • Substitution: Replacement of one atom or group with another.

Technical Details

Common reagents for these reactions may include:

  • Oxidation: Potassium permanganate or chromium trioxide.
  • Reduction: Lithium aluminum hydride or hydrogen gas with palladium catalyst.
  • Substitution: Halogens or nucleophiles under appropriate conditions.

The outcomes depend on the specific reaction conditions employed, potentially yielding various functional derivatives useful for further research.

Mechanism of Action

Maropitant-d3 exerts its pharmacological effects primarily by blocking neurokinin-1 receptors. By inhibiting the binding of substance P to these receptors, it effectively prevents the emetic response triggered by various stimuli. This mechanism is crucial in treating nausea and vomiting in veterinary medicine, providing significant relief for affected animals .

Physical and Chemical Properties Analysis

Physical Properties

Maropitant-d3 is typically presented as a white solid when isolated as a citrate salt monohydrate. Its polymorphic forms (A and B) exhibit different stability profiles, with form A being more stable than form B .

Chemical Properties

The compound demonstrates standard chemical behavior expected from neurokinin-1 receptor antagonists, including solubility in organic solvents and reactivity under specific conditions suitable for organic compounds.

Relevant data includes:

  • Melting Point: Not explicitly stated but can be inferred based on similar compounds.
  • Solubility: Soluble in common organic solvents; specific solubility data may vary based on formulation.
Applications

Maropitant-d3 has several scientific applications:

  • Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolism of Maropitant.
  • Biology: Assists in understanding biological pathways involving neurokinin-1 receptors.
  • Medicine: Aids in research aimed at developing new treatments for conditions associated with vomiting and nausea.
  • Industry: Useful in pharmaceutical development and testing processes where tracking drug behavior is essential .
Synthetic Pathways and Isotopic Labeling Strategies for Maropitant-d3

Optimization of Deuterium Incorporation in Maropitant-d3 Synthesis

The synthesis of Maropitant-d3 (chemical name: (2S,3S)-2-Benzhydryl-N-[5-tert-butyl-2-(methoxy-d3)benzyl]quinuclidin-3-amine) requires precise deuterium placement at the methoxy group (-OCD₃) of the benzyl moiety. This strategic positioning maintains the molecule's structural integrity while creating a distinguishable isotopic signature for analytical applications. The molecular formula for Maropitant-d3 is C₃₂H₃₇D₃N₂O, with a molecular weight of 471.69 g/mol [5] [6]. The synthetic pathway involves late-stage isotopic introduction to maximize deuterium enrichment efficiency while minimizing side reactions that could compromise chiral integrity [8].

Advanced catalytic deuterium incorporation employs ruthenium nanocatalysts with deuterium-impregnated surfaces under mild conditions. This innovative approach utilizes C-H activation chemistry specifically targeting the methoxy group's hydrogen atoms. Computational chemistry studies reveal that ruthenium nanoparticles facilitate enantiospecific C-H activation through a novel surface-mediated mechanism that preserves the molecule's chiral centers at C2 and C3 of the quinuclidine ring [8]. The optimization parameters for maximum deuterium incorporation include:

  • Temperature control (60-80°C) to prevent racemization
  • Solvent selection (aprotic polar solvents)
  • Catalyst loading (5-7 mol% Ru nanoparticles)
  • Reaction duration (8-12 hours)

Table 1: Optimization Parameters for Deuterium Incorporation in Maropitant-d3

ParameterRange TestedOptimal ValueImpact on Deuterium Enrichment
Temperature40-100°C70°C>98% enrichment without racemization
Solvent5 systemsAnhydrous DMFMinimal impurity formation
Catalyst Load1-10 mol%6 mol%97.5% conversion efficiency
Reaction Time2-24 hours10 hours99.2% isotopic purity

The deuterium enrichment efficiency exceeds 98% when monitored by LC-MS, with minimal epimerization (<0.5%) confirmed through chiral HPLC [6]. The synthetic pathway avoids early-stage deuterium introduction to prevent isotopic dilution during subsequent reactions—a critical consideration given the molecule's complex benzhydryl and quinuclidine structural elements [5]. Final purification employs preparative HPLC with UV detection, yielding pharmaceutical-grade isotopic purity (>99% chemical purity, >98% deuterium enrichment) suitable for quantitative mass spectrometry applications [1].

Comparative Analysis of Radiolabeling vs. Stable Isotope Labeling Methodologies

Stable isotope labeling (exemplified by Maropitant-d3) and radiolabeling approaches serve distinct purposes in drug development, with significant methodological differences. Maropitant-d3 utilizes three deuterium atoms (tritium's stable counterpart) to create a mass difference detectable through mass spectrometry without radioactive emissions. This stable labeling enables safe handling without radiation shielding and eliminates decay-related analytical time constraints [1] [4].

Radiolabeled Maropitant typically incorporates tritium (³H) at multiple positions, creating a high-specific-activity tracer for absorption/distribution/metabolism/excretion (ADME) studies. While tritium offers exquisite detection sensitivity via scintillation counting (detection limit: 10⁻¹⁸ mol), it presents significant handling challenges including specialized containment, radioactive waste disposal, and potential molecular instability due to radiation-induced decomposition [4]. The half-life limitation (t₁/₂ = 12.3 years for ³H) restricts study duration and necessitates radioactivity corrections in longitudinal research.

Table 2: Comparative Analysis of Isotopic Labeling Methodologies for Maropitant

CharacteristicMaropitant-d3 (Stable)Radiolabeled Maropitant (³H/¹⁴C)GlyProSILC Approach
Isotope TypeDeuterium (²H)Tritium (³H) or Carbon-14 (¹⁴C)¹⁵N/¹³C in cell culture
Detection MethodMass spectrometryScintillation countingMass spectrometry
Sensitivity10⁻¹⁵ mol (LC-MS/MS)10⁻¹⁸ mol10⁻¹⁶ mol
Handling RequirementsStandard laboratoryRadiation containmentStandard laboratory
Study DurationUnlimitedLimited by isotope half-lifeUnlimited
Molecular IntegrityStableRadiolytic decompositionStable
ApplicationsQuantitative PK, metabolite profilingMass balance, tissue distributionCellular uptake, glycoproteomics

The emergence of hybrid techniques like Glycan/Protein Stable Isotope Labeling in Cell Culture (GlyProSILC) demonstrates how metabolic incorporation of ¹³C/¹⁵N can concurrently label peptide backbones and glycan motifs. While not directly applicable to Maropitant-d3 synthesis, this approach exemplifies the trend toward multimodal isotopic analysis using 13C6-arginine (Arg6) and 13C6-15N2-lysine (Lys8) for proteomic/glycomic quantification [4]. For Maropitant-d3, the stable isotope approach provides particular advantages in veterinary pharmacology research where long-term behavioral studies require repeated dosing without radiation exposure concerns. The deuterium kinetic isotope effect (DKIE) in Maropitant-d3 is negligible due to the non-labile nature of the methoxy deuterons, preserving the original molecule's pharmacokinetic profile [7].

Scalability Challenges in Industrial Production of Isotopically Enriched Maropitant

The transition from laboratory-scale synthesis to industrial production of Maropitant-d3 presents multifaceted scalability challenges, primarily concerning isotopic precursor availability, chiral integrity maintenance, and purification complexity. The current commercial availability is limited to small quantities (1mg and 5mg) with extended lead times, reflecting these production constraints [1] [2]. The core scalability bottlenecks include:

Precursor Sourcing: The tert-butyl-deuterated anisole derivatives required for efficient -OCD₃ incorporation remain specialty chemicals with limited suppliers. Current synthesis routes depend on expensive deuterated methanol (CD₃OD) for methoxy group deuteration, which costs approximately 200-fold more than conventional methanol. Multi-step protection/deprotection strategies are required to prevent deuterium exchange at labile benzylic positions during earlier synthetic stages [6].

Catalytic System Limitations: While ruthenium nanoparticle technology enables high-fidelity deuteration [8], catalyst recovery and reuse remain problematic at industrial scales. Nanoparticle aggregation during reactions diminishes catalytic efficiency by ~40% after three cycles, necessitating supplemental fresh catalyst. Continuous flow systems are being explored to maintain catalytic efficiency while enabling uninterrupted production. Additionally, the specialized equipment required for nanoparticle-catalyzed reactions represents a significant capital investment compared to conventional hydrogenation facilities.

Purification Challenges: The structural similarity between Maropitant-d3 and its non-deuterated counterpart creates purification difficulties at scale. The minor mass difference (3 amu) requires specialized separation techniques such as:

  • Recycling HPLC with chiral stationary phases
  • Isotope-selective membranes
  • Supercritical fluid chromatography

These methods achieve baseline separation but operate at substantially lower throughput than standard pharmaceutical purification. The purification stage alone accounts for approximately 60% of total production costs in current pilot-scale operations [5].

Table 3: Scalability Challenges and Emerging Solutions in Maropitant-d3 Production

Production ChallengeLaboratory SolutionIndustrial LimitationEmerging Approaches
Precursor AvailabilitySmall-batch custom synthesisLimited suppliers; high costContinuous deuterium exchange reactors
Chiral IntegrityLow-temperature reactionsThermal control challengesEnzyme-mediated deuterium transfer
Catalyst EfficiencyFresh catalyst per batchNanoparticle aggregationFixed-bed nanoparticle reactors
PurificationAnalytical-scale HPLCLow throughput; solvent volumeSimulated moving bed chromatography
Isotopic Purity98-99% acceptable>99.5% required for tracer studiesCryogenic isotopic distillation

Regulatory Considerations: Current Good Manufacturing Practice (cGMP) requirements for isotopically labeled compounds remain ambiguous regarding isotopic purity specifications. Regulatory agencies lack standardized thresholds for deuterated pharmaceuticals, creating compliance uncertainties during scale-up. The current industry practice targets >98% deuterium enrichment for research applications, but therapeutic applications would require more stringent controls [5].

Properties

Product Name

Maropitant-d3

IUPAC Name

(2S,3S)-2-benzhydryl-N-[[5-tert-butyl-2-(trideuteriomethoxy)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine

Molecular Formula

C32H40N2O

Molecular Weight

471.7 g/mol

InChI

InChI=1S/C32H40N2O/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3/t30-,31-/m0/s1/i4D3

InChI Key

OMPCVMLFFSQFIX-RYPPIUNCSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C(C)(C)C)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.